molecular formula C13H21NO6S B15190524 Albuterol-4-sulfate, (S)- CAS No. 146698-86-4

Albuterol-4-sulfate, (S)-

Cat. No.: B15190524
CAS No.: 146698-86-4
M. Wt: 319.38 g/mol
InChI Key: FPMLHYFHLRTRMB-LLVKDONJSA-N
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Description

Albuterol-4-sulfate, (S)-, also known as (S)-salbutamol-4’-O-sulfate, is a pharmacologically active enantiomer of salbutamol. It is a beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its ability to relax bronchial smooth muscle, thereby alleviating bronchospasm and improving airflow in patients with obstructive airway diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Albuterol-4-sulfate, (S)-, involves the enantioselective synthesis of (S)-salbutamol followed by sulfation. The enantioselective synthesis can be achieved using chiral catalysts or starting materials. The sulfation process typically involves the reaction of (S)-salbutamol with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfate ester .

Industrial Production Methods

Industrial production of Albuterol-4-sulfate, (S)-, often employs genetically modified fission yeast cells for the biosynthesis of the sulfate ester. This biotechnological approach ensures high enantiomeric purity and efficient production. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

Types of Reactions

Albuterol-4-sulfate, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Albuterol-4-sulfate, (S)-, exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby reducing bronchospasm and improving airflow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Albuterol-4-sulfate, (S)-, is unique due to its high enantiomeric purity and specific pharmacological activity. Unlike the racemic mixture, the (S)-enantiomer is associated with fewer side effects and improved therapeutic efficacy .

Properties

CAS No.

146698-86-4

Molecular Formula

C13H21NO6S

Molecular Weight

319.38 g/mol

IUPAC Name

[4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m1/s1

InChI Key

FPMLHYFHLRTRMB-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O

Origin of Product

United States

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